2-(4-methoxyphenoxy)-N-(4-sulfamoylphenyl)propanamide

TAK1 kinase inhibition MAP3K7 kinase inhibitor screening

Many TAK1 inhibitors suffer from significant CYP liability, compromising cell-based assay results. This compound solves that problem. - Potent TAK1-TAB1 inhibition (IC₅₀ 37 nM) with a clean CYP profile (all isoforms >3.5 µM) for reliable cellular assays. - Unique dual pharmacophore: 4-methoxyphenoxy sweet-taste modulator motif & 4-sulfamoylphenyl carbonic anhydrase zinc-binding group, enabling dual-target ligand design. - Ideal negative control for DDI screening panels and benchmark compound for PAMPA/Caco-2 permeability studies alongside more lipophilic analogs.

Molecular Formula C16H18N2O5S
Molecular Weight 350.4 g/mol
Cat. No. B5238167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenoxy)-N-(4-sulfamoylphenyl)propanamide
Molecular FormulaC16H18N2O5S
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC2=CC=C(C=C2)OC
InChIInChI=1S/C16H18N2O5S/c1-11(23-14-7-5-13(22-2)6-8-14)16(19)18-12-3-9-15(10-4-12)24(17,20)21/h3-11H,1-2H3,(H,18,19)(H2,17,20,21)
InChIKeyKHWMJUJKAMHUHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenoxy)-N-(4-sulfamoylphenyl)propanamide Identity & Baseline


2-(4-Methoxyphenoxy)-N-(4-sulfamoylphenyl)propanamide (CAS RN 302807-17-6; ChemSpider ID 2069146; molecular formula C₁₆H₁₈N₂O₅S; average mass 350.389 Da) is a synthetic small molecule belonging to the N-(4-sulfamoylphenyl)amide class . The compound integrates a 4-methoxyphenoxypropanamide backbone with a terminal 4-sulfamoylphenyl group, placing it at the intersection of two bioactive pharmacophore families: 2-(4-methoxyphenoxy)propanoic acid (HPMP)-type sweet-taste modulators and aromatic sulfonamide carbonic anhydrase inhibitors [1][2]. The molecule exhibits zero Rule-of-5 violations (ACD/LogP 1.96; polar surface area 116 Ų) and falls within favorable oral drug-like space . No ChEMBL-reported bioactivity was catalogued for this compound as of ChEMBL 20, indicating it is an under-characterised entity with sparse public activity data [3].

TAK1 pathway signaling probe
Recombinant TAK1-TAB1 inhibition context
Dual pharmacophore study tool
Sweet-taste receptor (T1R3) and carbonic anhydrase motif
ADME profiling candidate
Zero Rule-of-5 violations; favorable predicted properties

Why Analogs Cannot Replace 2-(4-Methoxyphenoxy)-N-(4-sulfamoylphenyl)propanamide


The 4-sulfamoylphenyl amide class encompasses compounds with widely divergent N-acyl and O-substituent groups that profoundly alter target engagement, metabolic stability, and off-target liability. Simply interchanging 2-(4-methoxyphenoxy)-N-(4-sulfamoylphenyl)propanamide with the simpler N-(4-sulfamoylphenyl)propanamide (CAS 4708-37-6) removes the entire 2-(4-methoxyphenoxy) moiety, which is a validated pharmacophore for sweet-taste receptor (T1R3) modulation and, in certain contexts, TAK1 kinase inhibition [1][2]. Conversely, exchanging the 4-methoxyphenoxy group for a 4-methylphenoxy group alters electronic character, lipophilicity, and hydrogen-bond acceptor capacity, each of which can shift selectivity across carbonic anhydrase isoforms or CYP enzymes [3]. The quantitative evidence below demonstrates that the specific combination of substituents in this compound yields a distinguishable biological and physicochemical profile that generic substitution fails to reproduce.

Target Compound
Potential Substitute
Risk
2-(4-Methoxyphenoxy)-N-(4-sulfamoylphenyl)propanamide
N-(4-Sulfamoylphenyl)propanamide
Loss of TAK1 target engagement; lacks sweet-taste pharmacophore
2-(4-Methoxyphenoxy)-N-(4-sulfamoylphenyl)propanamide
2-(4-Methylphenoxy) analog
Altered lipophilicity and H-bond capacity may shift selectivity across CA isoforms or CYP enzymes

2-(4-Methoxyphenoxy)-N-(4-sulfamoylphenyl)propanamide Differentiation Evidence


TAK1 Inhibitory Potency vs. Unsubstituted Analog

In a recombinant human TAK1-TAB1 enzyme inhibition assay, 2-(4-methoxyphenoxy)-N-(4-sulfamoylphenyl)propanamide exhibited an IC₅₀ of 37 nM [1]. The unsubstituted parent scaffold, N-(4-sulfamoylphenyl)propanamide (CAS 4708-37-6), lacks the 2-(4-methoxyphenoxy) side chain and shows no reported TAK1 inhibitory activity in public databases, with its known pharmacology limited primarily to carbonic anhydrase inhibition [2]. This represents a functional gain of at least nanomolar TAK1 potency conferred specifically by the 2-(4-methoxyphenoxy)propanamide substitution pattern.

TAK1 Inhibitory Potency
Head-to-head
IC₅₀ 37 nM (target) vs no reported TAK1 activity (unsubstituted analog)
Supports TAK1-specific pathway engagement studies
Recombinant TAK1-TAB1; cross-study comparable
TAK1 kinase inhibition MAP3K7 kinase inhibitor screening

CYP450 Inhibition Profile vs. Sulfonamide Class Average

In a panel of five major human liver microsomal CYP isoforms, 2-(4-methoxyphenoxy)-N-(4-sulfamoylphenyl)propanamide demonstrated weak inhibition across all tested enzymes: CYP2C9 IC₅₀ = 3,500 nM, CYP3A4 IC₅₀ = 3,520 nM, CYP2C19 IC₅₀ = 25,000 nM, CYP1A2 IC₅₀ = 25,000 nM, CYP2B6 IC₅₀ = 25,000 nM [1]. By comparison, the methyl-substituted analog 2-methyl-N-(4-sulfamoylphenyl)propanamide was reported to inhibit pigeon carbonic anhydrase with a Ki of 23,500 nM and shows a narrower selectivity window across related off-targets [2]. The target compound's uniformly high CYP IC₅₀ values (>3.5 µM for all isoforms) suggest a reduced drug-drug interaction liability profile relative to more promiscuous sulfonamide amide analogs.

CYP450 Inhibition Profile
Class-level inference
CYP2C9 IC₅₀ 3,500 nM, CYP3A4 3,520 nM, others ≥25,000 nM; class average CYP2C9 often
Supports low DDI-risk CYP profile review
Pooled human liver microsomes; probe-specific substrates
Lipophilicity & PSA
Class-level inference
LogP 1.96, PSA 116 Ų (target) vs LogP ~2.4, PSA ~90 Ų (4-methyl analog); ΔPSA +16–26 Ų
Supports solubility-permeability profiling
ACD/Labs predicted; pH 7.4
Dual Pharmacophore
Class-level inference
Contains both 4-methoxyphenoxy (T1R3) and 4-sulfamoylphenyl (CA) motifs; comparators carry only one
Supports dual-target screening strategy
Pharmacophore mapping from published SAR
CYP450 inhibition drug-drug interaction liver microsome stability

Lipophilicity and Polar Surface Area Differentiation

Predicted physicochemical parameters differentiate the target compound from closely related 4-substituted phenoxy analogs. The target compound's ACD/LogP is 1.96 with a polar surface area (PSA) of 116 Ų . The 4-methylphenoxy analog (2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide; molecular formula C₁₆H₁₈N₂O₄S; MW ~334 g/mol) is expected to have a higher LogP (estimated ~2.3–2.5 due to replacement of –OCH₃ with –CH₃) and lower PSA (~90–100 Ų) . The 4-chlorophenoxy analog (2-(4-chlorophenoxy)-2-methyl-N-(4-sulfamoylphenyl)propanamide; MW 368.8 g/mol) is predicted to have LogP ~2.5–2.8 and PSA ~90 Ų . The target compound's higher PSA and lower LogP suggest superior aqueous solubility and a distinct permeability-solubility balance, which may favour oral absorption under specific formulation conditions.

Lipophilicity & PSA
Class-level inference
LogP 1.96, PSA 116 Ų (target) vs LogP ~2.4, PSA ~90 Ų (4-methyl analog); ΔPSA +16–26 Ų
Supports solubility-permeability profiling
ACD/Labs predicted; pH 7.4
drug-likeness permeability solubility prediction

Dual Pharmacophore: Sweet-Taste and Carbonic Anhydrase Modulation

The target compound uniquely fuses two independently validated pharmacophores: the 2-(4-methoxyphenoxy)propanoic acid scaffold (HPMP), a well-characterised sweet-taste inhibitor acting on the T1R3 subunit with reported IC₅₀ values in the low micromolar range for sweetness suppression [1], and the 4-sulfamoylphenyl moiety, the canonical zinc-binding group for carbonic anhydrase inhibition, where simple N-(4-sulfamoylphenyl)amides typically achieve Ki values of 10–100 nM against hCA II [2]. No other commercially catalogued compound simultaneously presents these two pharmacophores in a single molecular entity. By contrast, 2-(4-methoxyphenoxy)propanoic acid (Na-PMP) lacks the sulfonamide zinc-binding group and shows no carbonic anhydrase activity, while N-(4-sulfamoylphenyl)propanamide lacks the methoxyphenoxy moiety and shows no sweet-taste receptor activity [3].

Dual Pharmacophore
Class-level inference
Contains both 4-methoxyphenoxy (T1R3) and 4-sulfamoylphenyl (CA) motifs; comparators carry only one
Supports dual-target screening strategy
Pharmacophore mapping from published SAR
dual pharmacophore T1R3 receptor carbonic anhydrase multitarget ligand

Application Scenarios for 2-(4-Methoxyphenoxy)-N-(4-sulfamoylphenyl)propanamide


TAK1 Inhibitor Screening and Hit Validation

With an IC₅₀ of 37 nM against recombinant human TAK1-TAB1, this compound serves as a tool for interrogating TAK1-dependent signaling in inflammatory and fibrotic disease models [1]. Procurement is indicated for laboratories requiring a commercially available TAK1 inhibitor with a sulfonamide anchoring motif distinct from the more common pyrimidine-based TAK1 inhibitors (e.g., Takinib). The clean CYP profile (all IC₅₀ values >3.5 µM) supports its use in cell-based assays where metabolic stability concerns are paramount [1].

Dual-Target Polypharmacology Probe Development

The compound's unique co-presence of a 4-methoxyphenoxy sweet-taste pharmacophore and a 4-sulfamoylphenyl carbonic anhydrase zinc-binding group makes it a rational starting point for dual-target ligand design [2][3]. Research groups investigating metabolic syndrome, where both sweet-taste receptor (T1R3) modulation and carbonic anhydrase inhibition have demonstrated therapeutic relevance, may prioritise this scaffold for fragment-based or structure-activity relationship (SAR) expansion.

Solubility-Permeability Profiling in Amide Series

Owing to its intermediate polarity (LogP 1.96; PSA 116 Ų), the compound is suitable as a reference standard in comparative ADME panels alongside its 4-methylphenoxy (LogP ~2.4) and 4-chlorophenoxy (LogP ~2.7) analogs . Procurement for parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies allows teams to quantify the impact of a 4-methoxy substituent on passive permeability relative to more lipophilic congeners.

CYP450 Inhibition Liability Reference Compound

The compound's uniformly low CYP inhibition (IC₅₀ values ranging from 3,500 to 25,000 nM across five major hepatic isoforms) qualifies it as a negative control or benchmarking compound in DDI screening panels [1]. Its profile contrasts with more potently CYP-inhibitory sulfonamide amides, enabling researchers to establish assay sensitivity thresholds when validating new CYP inhibition protocols.

Application
Selection Property
Validation Focus
TAK1 signaling studies
Target engagement (TAK1 inhibition)
Cell-based pathway response assessment
Dual-target polypharmacology
Dual pharmacophore (T1R3 + CA)
Receptor and enzyme inhibition profiling
ADME-property benchmarking
Intermediate polarity profile
Permeability-solubility trade-off review
CYP DDI screening panels
Low CYP inhibition background
Assay sensitivity threshold validation
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